![molecular formula C6H5ClN2O2S B2456440 Imidazo[5,1-b]thiazole-3-carboxylic acid hydrochloride CAS No. 2137605-31-1](/img/structure/B2456440.png)
Imidazo[5,1-b]thiazole-3-carboxylic acid hydrochloride
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Overview
Description
Imidazo[5,1-b]thiazole-3-carboxylic acid hydrochloride is a heterocyclic organic compound . It is part of the imidazo[2,1-b]thiazoles class of compounds, which have been shown to have potent activity in vitro .
Synthesis Analysis
The synthesis of imidazo[2,1-b]thiazoles has been the subject of much research . A general procedure for the synthesis of related compounds involves the reaction of an appropriate starting material with ethyl-2-chloroacetoacetate in 1,4-dioxane and heating for 24 hours at reflux .Molecular Structure Analysis
Imidazo[5,1-b]thiazole-3-carboxylic acid hydrochloride is a member of the azole heterocycles that include imidazoles and oxazoles . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Imidazo[2,1-b]thiazoles have been found to act as effective molecular scaffolds for synthetic, structural, and biomedical research . They have been used in the synthesis of various biologically active compounds .Scientific Research Applications
Anticancer Properties
Imidazo[5,1-b]thiazole-3-carboxylic acid hydrochloride exhibits promising anticancer activity. Researchers have investigated its effects on cancer cell lines, particularly its ability to inhibit proliferation and induce apoptosis. Further studies are needed to understand the underlying mechanisms and optimize its therapeutic potential .
Anti-Tuberculosis Agents
The imidazo[2,1-b]thiazole-5-carboxamides (ITAs) class, which includes related compounds, has shown potent anti-tuberculosis activity. These molecules target QcrB, a crucial component of the mycobacterial electron transport chain. Imidazo[5,1-b]thiazole-3-carboxylic acid hydrochloride may share similar properties .
FLT3 Inhibitors
The benzo[d]imidazothiazole ring system, which combines thiazole and imidazole frameworks, has been explored as a scaffold for FLT3 inhibitors. These inhibitors are relevant in cancer therapy, particularly for acute myeloid leukemia (AML). Imidazo[5,1-b]thiazole-3-carboxylic acid hydrochloride derivatives could contribute to this field .
Immunomodulation and Immunotherapy
Certain imidazo[2,1-b]thiazoles, including hydrogenated derivatives, exhibit immunomodulatory properties. For instance, levamisole (VI), an anthelmintic drug derived from imidazo[2,1-b]thiazoles, has immunomodulatory effects. Researchers continue to explore these compounds for potential immunotherapeutic applications .
Anxiolytic Agents
While not directly related to imidazo[5,1-b]thiazole-3-carboxylic acid hydrochloride, other imidazothiazoles have shown anxiolytic properties. For example, the anxiolytic agent WAY-181187 (SAX-187) (VII) is structurally related to this class. Investigating similar derivatives may reveal novel anxiolytic compounds .
Phosphodiesterase Inhibitors
Isomers of benzo[d]imidazo[5,1-b]thiazole have been identified as core scaffolds in phosphodiesterase 10A (PDE10A) inhibitors. These compounds are relevant in neurological disorders. Although research is limited, exploring imidazo[5,1-b]thiazole-3-carboxylic acid hydrochloride derivatives could provide insights into PDE10A inhibition .
Mechanism of Action
Target of Action
Imidazothiazoles, a broader class of compounds to which this compound belongs, have been shown to act as effective molecular scaffolds for synthetic, structural, and biomedical research .
Mode of Action
The mechanistic pathway leading to carbonylated imidazothiazole occurs through an ordered sequence of steps, involving amine-induced n-deprotection, oxidative aminocarbonylation of the triple bond (with csp h activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .
Biochemical Pathways
Imidazothiazoles have been shown to have a wide range of biological properties, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
One study on a related compound, an imidazo[2,1-b]thiazole-5-carboxamide anti-tuberculosis compound, showed good drug exposure in mice with an auc (0-24h) >11,700 ng·hr/ml and a >24 hr half-life . This suggests that imidazothiazoles may have favorable pharmacokinetic properties.
Result of Action
Imidazothiazoles have been shown to have a wide range of biological properties, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The synthesis of imidazothiazoles has been shown to proceed smoothly in methanol in the presence of catalytic amounts of acid , suggesting that the chemical environment can influence the synthesis and potentially the action of these compounds.
properties
IUPAC Name |
imidazo[5,1-b][1,3]thiazole-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2S.ClH/c9-6(10)4-2-11-5-1-7-3-8(4)5;/h1-3H,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKHNGSIRKOSAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N(C=N1)C(=CS2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[5,1-b]thiazole-3-carboxylic acid hydrochloride |
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